REACTION_CXSMILES
|
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH:12]1([CH2:17][CH2:18][C:19](O)=[O:20])[CH2:16][CH2:15][CH2:14][CH2:13]1>>[N:1]1[C:10]2[C:5](=[C:6]([NH:11][C:19](=[O:20])[CH2:18][CH2:17][CH:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C(=CC=CC12)N
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Purification (HPLC, Symmetry—0.1% aqueous trifluoroacetic acid/acetonitrile)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallisation from methanol/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C(C=CC=C12)NC(CCC1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |